4-nitro-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
4-nitro-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common method starts with the preparation of 4-nitrobenzoyl chloride, which is then reacted with an appropriate amine to form the benzamide derivative . The thiadiazole ring is introduced through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under catalytic hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Reduction: 4-amino-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-nitro-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties, showing cytotoxic activity against various cancer cell lines.
Biology: The compound has been evaluated for its antimicrobial and antiproliferative activities.
Materials Science: Thiadiazole derivatives are explored for their electronic properties and potential use in organic semiconductors.
Mechanism of Action
The mechanism of action of 4-nitro-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. In cancer cells, it induces apoptosis through the activation of caspases, which are enzymes that play a crucial role in programmed cell death . The compound’s nitro group can be reduced to an amine, which may further interact with cellular components to exert its effects .
Comparison with Similar Compounds
Similar Compounds
4-nitro-N-propylbenzamide: Another benzamide derivative with similar structural features but different biological activities.
N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: A thiadiazole derivative with a trifluoromethyl group instead of a phenylpropyl group.
Uniqueness
4-nitro-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a nitro group and a thiadiazole ring makes it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C18H16N4O3S |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-nitro-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C18H16N4O3S/c1-12(13-5-3-2-4-6-13)11-16-20-21-18(26-16)19-17(23)14-7-9-15(10-8-14)22(24)25/h2-10,12H,11H2,1H3,(H,19,21,23) |
InChI Key |
FRROLFMDMXWEEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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